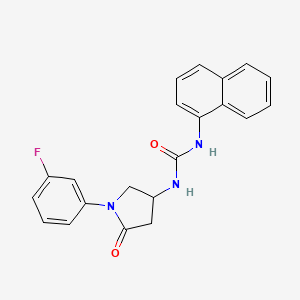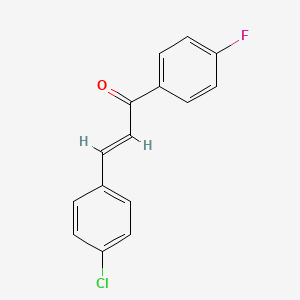
4-Chloro-4'-fluorochalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4’-fluorochalcone is a chemical compound with the empirical formula C15H10ClFO . It is a unique chemical provided to early discovery researchers .
Synthesis Analysis
The synthesis of 4-Chloro-4’-fluorochalcone involves a multi-step reaction with three steps . The first step involves heating in toluene for 10 hours, yielding 84 percent of the product . The second step involves the use of sodium ethoxide in toluene for 30 hours, yielding 72 percent of the product . The final step involves heating in toluene for 50 hours at 80°C, yielding 68 percent of the product .Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-fluorochalcone includes a total of 29 bonds. There are 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) . The SMILES string representation of the molecule isFc1ccc (cc1)C (=O)\\C=C\\c2ccc (Cl)cc2 . Physical And Chemical Properties Analysis
4-Chloro-4’-fluorochalcone has a molecular weight of 260.69 g/mol . It is a solid compound .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors for Cyanide Detection
4-Chloro-4'-fluorochalcone derivatives have been employed as part of fluorescent chemosensors for the detection of cyanide ions in mixed aqueous systems. For instance, a study by Yang et al. (2015) highlighted the use of a chalcone derivative that exhibits distinct green fluorescence and good stability in aqueous buffer solutions. This compound, in the presence of Fe3+ ions, acts as a highly selective probe for cyanide anions, showcasing potential for practical applications in biological and environmental monitoring through turn-on fluorescence mechanisms (Yang et al., 2015).
Nonlinear Optical Properties
The nonlinear optical properties of 4-Chloro-4'-fluorochalcone have been investigated due to their significance in various technological applications. Prabu et al. (2014) synthesized and characterized organic NLO crystals of 4-fluorochalcone, revealing insights into the vibrational modes and the electronic structure that contribute to its NLO properties. These findings are instrumental for the development of advanced optical materials and devices (Prabu et al., 2014).
Excited-State Dynamics in Solvent Polarity
The photophysical parameters of chalcone derivatives, including those similar to 4-Chloro-4'-fluorochalcone, have been studied to understand their excited-state dynamics. Song et al. (2018) explored how solvent polarity influences the fluorescence quantum yields, lifetimes, and relaxation paths of these compounds. Such research is crucial for applications in molecular probes and sensors, offering insights into the design of fluorescent materials with tailored properties for specific applications (Song et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGUVJMPLPVNHX-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-fluorochalcone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-bromophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2953595.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2953596.png)
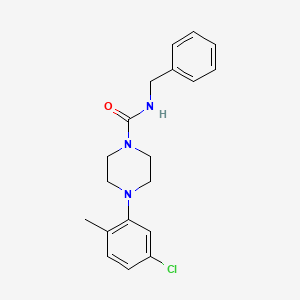

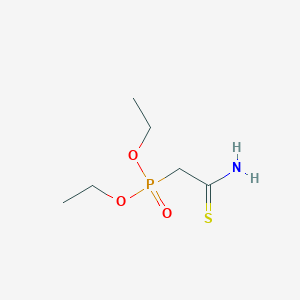
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2953608.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2953611.png)
![7-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2953612.png)
![Ethyl 4-(3,4-difluorophenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2953613.png)

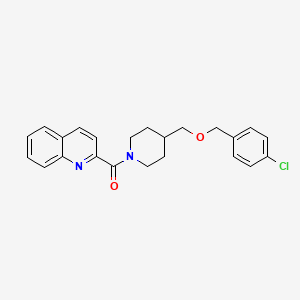
![exo-4-Hydroxy-6-aza-bicyclo[3.2.0]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B2953617.png)
